Bromoacetate-Derived Linkers Exhibit Lower Immunogenicity Than Maleimide Linkers in Peptide-Liposome Conjugates
In a comparative study of heterobifunctional cross-linkers for conjugating synthetic peptides to liposomes, linkers featuring a bromoacetyl moiety were found to be less immunogenic than those containing a maleimide group. The study demonstrated that bromoacetate derivatives did not evoke a significant anti-linker immune response, whereas maleimide-containing linkers did [1].
| Evidence Dimension | Immunogenicity (Anti-linker Antibody Response) |
|---|---|
| Target Compound Data | Data not available for the specific compound. Inference is based on the bromoacetate functional group class [1]. |
| Comparator Or Baseline | Maleimide-containing cross-linkers (e.g., SMPB) which evoked a significant anti-linker immune response [1]. |
| Quantified Difference | Qualitative difference: The bromoacetate class was among the least immunogenic, while maleimides were immunogenic [1]. |
| Conditions | In vivo assessment of anti-linker antibody production in mice immunized with peptide-liposome conjugates [1]. |
Why This Matters
For applications requiring minimal immunogenicity, such as vaccine development or in vivo diagnostics, the choice of a bromoacetate-based linker scaffold over a maleimide one is a critical design consideration.
- [1] Boeckler, C., Frisch, B., Muller, S., & Schuber, F. (1996). Immunogenicity of new heterobifunctional cross-linking reagents used in the conjugation of synthetic peptides to liposomes. Journal of Immunological Methods, 191(1), 1-10. View Source
